molecular formula C14H16N2OS2 B4932961 4-[4-(dimethylamino)benzylidene]-2-(ethylthio)-1,3-thiazol-5(4H)-one

4-[4-(dimethylamino)benzylidene]-2-(ethylthio)-1,3-thiazol-5(4H)-one

Cat. No.: B4932961
M. Wt: 292.4 g/mol
InChI Key: IUCVELCPTWNADM-XFXZXTDPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(dimethylamino)benzylidene]-2-(ethylthio)-1,3-thiazol-5(4H)-one, commonly known as DABO, is a heterocyclic compound that has shown potential in scientific research applications. DABO is a thiazolone derivative that has a unique chemical structure with a thiazole ring and a dimethylamino group.

Mechanism of Action

The mechanism of action of DABO involves the inhibition of the reverse transcriptase enzyme, which is essential for the replication of retroviruses such as HIV. DABO derivatives bind to the active site of the reverse transcriptase enzyme and prevent the formation of viral DNA, thereby inhibiting viral replication.
Biochemical and physiological effects:
DABO has been shown to have low toxicity and good bioavailability. In vitro studies have shown that DABO derivatives have high selectivity and potency against HIV-1 and HIV-2. DABO derivatives have also shown activity against other viruses such as herpes simplex virus and hepatitis B virus. In addition, DABO derivatives have shown anticancer activity against various cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the advantages of using DABO derivatives in lab experiments is their high selectivity and potency against retroviruses. DABO derivatives have also shown low toxicity and good bioavailability, making them suitable for in vivo studies. However, one of the limitations of using DABO derivatives is their limited solubility in water, which can affect their activity in biological systems.

Future Directions

There are several future directions for the research and development of DABO derivatives. One direction is the synthesis of new DABO derivatives with improved selectivity and potency against retroviruses. Another direction is the development of DABO derivatives with improved solubility in water, which can enhance their activity in biological systems. Furthermore, the use of DABO derivatives in combination with other antiviral agents can be explored to improve their efficacy against viral infections. Overall, DABO derivatives have shown promising results in scientific research applications and hold potential for the development of new antiviral, anticancer, and antimicrobial agents.

Synthesis Methods

The synthesis of DABO involves the reaction of 4-dimethylaminobenzaldehyde with 2-ethylthio-4-methylthiazole-5-carboxylic acid. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is then purified using column chromatography to obtain pure DABO.

Scientific Research Applications

DABO has shown potential in scientific research applications such as antiviral, anticancer, and antimicrobial agents. DABO derivatives have been synthesized and tested for their antiviral activity against HIV-1 and HIV-2. Studies have shown that DABO derivatives inhibit the reverse transcriptase activity of HIV-1 and HIV-2, making them potential candidates for the treatment of HIV infections.

Properties

IUPAC Name

(4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-2-ethylsulfanyl-1,3-thiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS2/c1-4-18-14-15-12(13(17)19-14)9-10-5-7-11(8-6-10)16(2)3/h5-9H,4H2,1-3H3/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCVELCPTWNADM-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=CC2=CC=C(C=C2)N(C)C)C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSC1=N/C(=C\C2=CC=C(C=C2)N(C)C)/C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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